molecular formula C15H22ClN3O B1439214 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride CAS No. 1158487-44-5

5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride

Cat. No. B1439214
M. Wt: 295.81 g/mol
InChI Key: YDURRBZMWUUCTA-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride is a chemical compound that can be found in products based on plastic, paper, and fabrics . It has a molecular weight of 295.81 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-tert-butyl-2-(1-piperazinyl)-1,3-benzoxazole hydrochloride . The InChI code is 1S/C15H21N3O.ClH/c1-15(2,3)11-4-5-13-12(10-11)17-14(19-13)18-8-6-16-7-9-18;/h4-5,10,16H,6-9H2,1-3H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride include a molecular weight of 295.81 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel derivatives related to 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride have been synthesized, showing significant antimicrobial activities. These derivatives have been evaluated for their in vitro activities against various strains of Gram-positive and Gram-negative bacteria, as well as yeasts like Candida albicans, Candida krusei, and Candida glabrata. The study found that these compounds possess a broad spectrum of activity, demonstrating minimum inhibitory concentrations (MIC) values ranging from 3.12 to 50 μg/mL against the tested Candida species (Özlem Temiz‐Arpacı et al., 2005).

Antipsychotic Potential

Research into heterocyclic carboxamides, including analogues of 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride, has shown promise in the search for new antipsychotic agents. These compounds were evaluated for their ability to bind to key receptors involved in psychiatric disorders, such as dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some derivatives exhibited potent in vivo activities comparable to existing antipsychotic drugs, with reduced potential for side effects. This highlights the potential for derivatives of 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride to serve as the basis for developing new antipsychotic medications (M. H. Norman et al., 1996).

Antibacterial and Anthelmintic Activities

The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound related to 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride, showed that it exhibits moderate anthelmintic and poor antibacterial activities. This study contributes to understanding the range of biological activities exhibited by benzoxazole derivatives and opens new avenues for the development of compounds with potential therapeutic applications (C. Sanjeevarayappa et al., 2015).

Safety And Hazards

The safety information and MSDS for 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride can be found online .

Future Directions

There is currently no available information on the future directions of research or applications for 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride .

properties

IUPAC Name

5-tert-butyl-2-piperazin-1-yl-1,3-benzoxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.ClH/c1-15(2,3)11-4-5-13-12(10-11)17-14(19-13)18-8-6-16-7-9-18;/h4-5,10,16H,6-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDURRBZMWUUCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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